N-isopropylpyrido[3,4-d]pyrimidin-4-amine
Description
N-Isopropylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrido[3,4-d]pyrimidin-4-amine core with an isopropyl substituent at the N-position. These analogs are often optimized for kinase inhibition, particularly targeting mTOR, CDPK1, and Src family kinases. The isopropyl group is a common substituent in such compounds, influencing pharmacokinetics and target binding .
Properties
IUPAC Name |
N-propan-2-ylpyrido[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7(2)14-10-8-3-4-11-5-9(8)12-6-13-10/h3-7H,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERMBKNTCGSRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropylpyrido[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with isopropyl isocyanate under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-isopropylpyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Pharmacological Properties
N-isopropylpyrido[3,4-d]pyrimidin-4-amine belongs to a class of compounds known as pyridopyrimidines. These compounds have demonstrated various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of pyridopyrimidine can inhibit specific kinases involved in cancer progression, such as MAP4K4, which plays a role in tumor cell migration and invasion . The ability to inhibit angiogenesis—the formation of new blood vessels from existing ones—further supports its potential in cancer therapy .
- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation, which is a contributing factor in many chronic diseases .
- Antimicrobial Properties : Some derivatives have been explored for their antibacterial and antiviral activities, making them candidates for treating infectious diseases .
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound and its analogs:
Mechanism of Action
The mechanism of action of N-isopropylpyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes such as kinases. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various cellular pathways, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are prominent in drug discovery due to their versatility in targeting diverse kinases. Below is a detailed comparison of key analogs:
mTOR Inhibitors
- Structural Insights : OSI-027 and OXA-01 retain the pyrazolo core but differ in substituents, impacting mTOR vs. PI3K selectivity. MLN0128 incorporates a benzoxazole moiety, enhancing mTORC1/2 inhibition .
- Pharmacology: OSI-027 shows oral bioavailability and potent antitumor effects in xenograft models, while MLN0128 is in trials for breast cancer and hematologic malignancies .
CDPK1 Inhibitors
| Compound | Core Scaffold | Target (IC50) | Selectivity | Reference |
|---|---|---|---|---|
| PrP-based analogs | Pyrrolo[2,3-d]pyrimidin-4-amine | CpCDPK1, TgCDPK1 (nM) | Selective over Src/ABL kinases |
- Design : CDPK1 inhibitors replace pyrazolo with pyrrolo cores but retain the 4-amine group. This modification enhances selectivity for protozoan kinases over mammalian counterparts .
Src Kinase Inhibitors
| Compound | Substituents | Target | Function | Reference |
|---|---|---|---|---|
| PP2 | 3-(4-Chlorophenyl)-tert-butyl | Src family kinases | ATP-competitive inhibitor | |
| PP3 | 1-Phenyl (inactive analog) | None | Negative control |
- Mechanism : PP2 binds the hydrophobic pocket near the ATP-binding cleft, blocking catalytic activity. Its inactivity in structural analogs (e.g., PP3) validates target specificity .
hGGPPS Inhibitors
| Compound | Substituents | Target | Key Feature | Reference |
|---|---|---|---|---|
| N1-alkylated analogs | Methyl, ethyl, isopropyl | hGGPPS | Improved pharmacokinetics |
- SAR : N1-alkylation (e.g., isopropyl) enhances metabolic stability and potency in preclinical models .
Structural and Functional Analysis
- Core Scaffold : Pyrazolo[3,4-d]pyrimidin-4-amine derivatives adopt a "C-shaped" conformation, critical for binding kinase hinge regions. Modifications at N1, C3, or N4 alter potency and selectivity .
- Isopropyl Group Impact : The bulky isopropyl substituent at N1 (e.g., in 1-isopropyl-3-phenylethynyl analogs) improves oral bioavailability and target residence time .
Biological Activity
N-isopropylpyrido[3,4-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious disease contexts. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The initial steps often include the formation of the pyrido[3,4-d]pyrimidine core followed by the introduction of the isopropyl group at the nitrogen position. Various synthetic pathways have been explored to optimize yield and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, compounds structurally related to this compound have shown significant inhibitory effects on cancer cell lines. In particular:
- Inhibition of RET Kinase : A derivative exhibiting similar structural features was reported to inhibit aberrant RET kinase signaling in thyroid cancer models. This compound demonstrated high selectivity against RET gatekeeper mutants, which are resistant to existing therapies like cabozantinib and vandetanib. It not only blocked cellular autophosphorylation but also induced apoptosis in thyroid cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Related pyrido[3,4-d]pyrimidine derivatives have shown moderate to strong activity against various pathogens:
- Activity Against Leukemia Cells : Some analogs exhibited significant growth inhibition against L1210 leukemia and human leukemic myeloblasts, indicating potential use in hematological malignancies .
- Broad-Spectrum Antimicrobial Effects : Other studies have noted activity against a range of Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several proposed mechanisms include:
- Kinase Inhibition : The compound may act as a kinase inhibitor, disrupting signaling pathways critical for tumor growth and survival.
- Apoptosis Induction : Evidence suggests that it may promote apoptosis in cancer cells through the modulation of key signaling pathways.
- Cell Cycle Arrest : Some studies indicate that related compounds can induce cell cycle arrest in cancer cells, further contributing to their antitumor effects.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
